1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenethyl)urea
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Overview
Description
1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenethyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenethyl)urea typically involves multiple steps:
Formation of the Pyrrolidinone Ring: Starting with a suitable precursor, the pyrrolidinone ring is synthesized through cyclization reactions.
Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced via cyclopropanation reactions, often using reagents like diazomethane or cyclopropyl carbenes.
Attachment of the Methoxyphenethyl Group: This step involves nucleophilic substitution reactions where the methoxyphenethyl group is attached to the urea moiety.
Industrial Production Methods: In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenethyl group, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as halides, thiols, or amines under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenethyl)urea has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a pharmaceutical agent, particularly in targeting specific enzymes or receptors.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism by which 1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenethyl)urea exerts its effects involves interactions with molecular targets such as enzymes or receptors. The cyclopropyl and pyrrolidinone moieties may interact with active sites of enzymes, inhibiting their activity or altering their function. The methoxyphenethyl group can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Compared to other compounds with similar structures, 1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenethyl)urea stands out due to its unique combination of functional groups. Similar compounds include:
1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-3-phenethylurea: Lacks the methoxy group, which may affect its biological activity.
1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-3-(4-hydroxyphenethyl)urea: Contains a hydroxy group instead of a methoxy group, potentially altering its reactivity and interactions.
Properties
IUPAC Name |
1-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-3-[2-(4-methoxyphenyl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c1-23-15-6-2-12(3-7-15)8-9-18-17(22)19-13-10-16(21)20(11-13)14-4-5-14/h2-3,6-7,13-14H,4-5,8-11H2,1H3,(H2,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPZCYJXGQOGSGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NC2CC(=O)N(C2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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